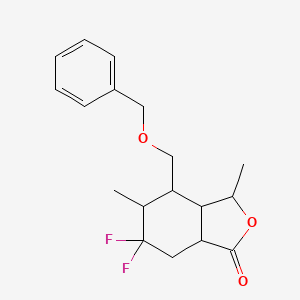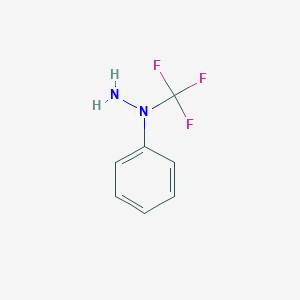
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- is a naturally occurring sterol compound. Sterols are a subgroup of steroids and are important components of cell membranes in plants, animals, and fungi. This particular compound is known for its unique structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol backbone.
Dehydration: Removal of water molecules to form double bonds.
Isomerization: Conversion of one isomer into another to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources such as plants or fungi, followed by purification processes. The use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is common in these procedures .
Análisis De Reacciones Químicas
Types of Reactions
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- involves its interaction with cell membranes and specific molecular targets. It may modulate the activity of enzymes and receptors, influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Ergosta-5,24(28)-dien-3beta,7alpha-diol
- Ergosta-5,24(28)-dien-3beta,7beta,16beta-triol
- 3beta,7alpha,16beta-trihydroxy-stigmast-5,22-diene
Uniqueness
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- is unique due to its specific hydroxylation pattern and double bond configuration.
Propiedades
Fórmula molecular |
C28H46O3 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(10R,13S)-10,13-dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18?,20?,21?,22?,23?,24?,25?,26?,27-,28-/m0/s1 |
Clave InChI |
TYAFBMTZMSJDIO-CXKBYUCOSA-N |
SMILES isomérico |
CC(C)C(=C)CCC(C)C1C(CC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O |
SMILES canónico |
CC(C)C(=C)CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)

![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)

![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)




![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)
